Struggling with uncontrolled decomposition of small organic azides or the inability to generate 1,3-dipoles on demand? Tetrazolo[5,1-a]phthalazine (CAS 234-82-2) solves this. Stable crystalline solid at ambient storage; UV irradiation cleanly liberates N₂ to yield a reactive 1,3-dipole for [3+2] cycloadditions under mild conditions.
Ideal for bioconjugation, materials synthesis, and complex molecule construction. Supplied with rigorous QC (HPLC purity ≥97%) and ready for immediate dispatch.
Tetrazolo[5,1-a]phthalazine (CAS: 234-82-2) is a fused heterocyclic compound valued for its dual functionality. In its stable, solid form, it serves as a robust N-donor ligand for creating coordination complexes.[1] Upon UV irradiation, it undergoes a precise chemical transformation, extruding nitrogen gas to generate a highly reactive 1,3-dipole intermediate in situ.[2] This photo-controlled reactivity, combined with its crystalline stability, makes it a strategic choice for applications requiring the controlled formation of complex molecules and functional materials.
Substituting Tetrazolo[5,1-a]phthalazine with its common precursor, 1-hydrazinophthalazine (hydralazine), is unviable as the precursor lacks the crucial photo-labile tetrazole ring required for generating the reactive dipole intermediate.[5] Conversely, attempting to use simpler organic azides introduces significant handling and stability risks, as many are thermally sensitive or prone to uncontrolled decomposition.[6] The parent heterocycle, phthalazine, can function as a ligand but cannot replicate the photo-cycloaddition capabilities or the specific coordination geometry and energetic properties imparted by the fused tetrazole ring.[7] Therefore, the unique combination of shelf-stability and photo-on-demand reactivity is exclusive to the Tetrazolo[5,1-a]phthalazine structure.
Tetrazolo[5,1-a]phthalazine exists as a stable crystalline solid, a key processability advantage over its isomeric form, 1-azidophthalazine, with which it is in equilibrium. While many organic azides are thermally sensitive and pose handling risks, fused tetrazoles like this compound exhibit significantly higher decomposition temperatures, often above 150°C, ensuring stability during storage and under typical laboratory conditions.[6] This thermal robustness allows for its isolation, purification, and storage as a reliable solid precursor, which is not feasible for the more labile azide tautomer that is only generated in trace amounts under mild pyrolysis.[2]
| Evidence Dimension | Thermal Decomposition Onset |
| Target Compound Data | Typically >150°C for many stable tetrazole derivatives. |
| Comparator Or Baseline | Many organic azides are sensitive to heat and can decompose at significantly lower temperatures. |
| Quantified Difference | Qualitatively higher; specific temperature depends on derivative, but class is known for enhanced stability vs. corresponding azides. |
| Conditions | Solid-state thermal analysis (e.g., DSC/TGA). |
This ensures safer storage, handling, and predictable reactivity, making it a more reliable and process-friendly reagent for synthesis.
The primary value of Tetrazolo[5,1-a]phthalazine is its function as a photo-precursor. Upon photolysis with UV light (e.g., 254 nm), it efficiently extrudes a molecule of N2 to generate a highly reactive 1,3-dipole (a phthalazinium ylide).[2] This contrasts sharply with thermally-driven methods, which require high temperatures (above 550 °C) and can lead to complex rearrangements and side products.[2] The quantum yield of photolysis for related tetrazole systems can be quantitatively determined, providing a measure of reaction efficiency that is absent in simple thermal decomposition or in non-photoactive precursors like phthalazine itself.[4]
| Evidence Dimension | Activation Method for Reactive Intermediate Generation |
| Target Compound Data | Clean N2 extrusion via UV photolysis (e.g., 254 nm) at ambient temperature. |
| Comparator Or Baseline | Thermolysis requires high temperatures (>550 °C) and induces complex rearrangements. |
| Quantified Difference | Activation barrier lowered from high thermal energy to photonic energy, enabling mild reaction conditions. |
| Conditions | Argon matrix photolysis vs. flash vacuum thermolysis. |
This allows for precise temporal and spatial control over the generation of a reactive species, enabling clean cycloaddition reactions at room temperature without the harsh conditions and side reactions of thermal methods.
Tetrazolo[5,1-a]phthalazine is synthesized via the reaction of 1-hydrazinophthalazine (the drug hydralazine) with nitrous acid.[5] Hydralazine is a potent hypotensive agent, and its presence as a residual impurity in the final product is a critical concern for many applications, especially those involving biological systems or sensitive catalytic processes.[8] Procuring this compound from a source that provides evidence of high purity and removal of the starting material is essential for experimental reproducibility and safety, avoiding the unintended pharmacological effects of trace hydralazine contamination.
| Evidence Dimension | Key Process-Related Impurity |
| Target Compound Data | High-purity Tetrazolo[5,1-a]phthalazine, free of precursor. |
| Comparator Or Baseline | In-house synthesis product potentially contaminated with residual 1-hydrazinophthalazine (hydralazine). |
| Quantified Difference | Absence of a pharmacologically active impurity. |
| Conditions | Synthesis via diazotization of 1-hydrazinophthalazine. |
Ensures that observed effects are due to the target compound itself and not a potent, biologically active impurity, which is critical for reliable and publishable results.
Ideal for synthetic routes where a 1,3-dipole is needed for cycloaddition reactions under mild, temporally-controlled conditions. The ability to generate the reactive intermediate on-demand with light, rather than heat, prevents degradation of sensitive substrates and allows for higher-yield, cleaner reactions.[2][9]
The compound's high nitrogen content and defined thermal decomposition pathway make it a suitable building block for energetic materials. Its robust ligand properties can be used to construct metal-organic frameworks or coordination polymers where the controlled release of nitrogen gas upon thermal or photo-stimulus is a desired function.[10]
In applications requiring bioorthogonal ligation, the photo-activated nature of the compound provides a distinct advantage. It allows for cross-linking or labeling to occur only when and where UV light is applied, offering a high degree of control in complex biological media, a principle demonstrated by other photo-activated tetrazole systems.[4][11]